molecular formula C20H15ClN2O4S B2797641 1-(3-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922137-86-8

1-(3-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No. B2797641
CAS RN: 922137-86-8
M. Wt: 414.86
InChI Key: IQWNTZHFJUTXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a useful research compound. Its molecular formula is C20H15ClN2O4S and its molecular weight is 414.86. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiovascular Medication

This compound has been used in the treatment and prophylaxis of cardiovascular illnesses, particularly arteriolosclerosis . The compound is part of a class of dibenzoxazepines, which have shown promise in treating these conditions .

Cancer Treatment

The compound has also been used in the treatment and prophylaxis of various types of cancers . The specific mechanisms of action are not detailed, but the compound’s use in this context suggests potential antineoplastic properties .

Organic Light-Emitting Diodes (OLEDs)

A series of novel host materials based on the 10,11-dihydro-5H-dibenzo[b,f]azepine unit, which is a part of the compound, have been designed and synthesized for highly efficient green and red OLEDs . These host materials demonstrated high triplet energy levels and suitable frontier molecular orbital energy levels for green and red OLEDs .

Thermal Stability

These host materials showed excellent thermal stability with glass transition temperatures (Tg) up to 137 °C and decomposition temperatures up to 452 °C . This makes them suitable for use in environments that require high thermal stability .

Efficiency in OLEDs

The red phosphorescent OLEDs hosted by one of the materials (D-PY) showed the maximum external quantum efficiencies (EQEs) over 26%, and the green phosphorescent OLEDs hosted by another material (S-TPA) demonstrated a maximum current efficiency (CE) of 86.0 cd A −1 and a maximum power efficiency (PE) of 86.7 lm W −1 .

Low Efficiency Roll-Off in OLEDs

A small efficiency roll-off (2.6%) from the maximum value is observed for another material (S-CZ) -hosted red OLEDs with an EQE of 22.6 at 1000 cd m −2 . This indicates the potential for long-term stability and efficiency in OLED applications .

properties

IUPAC Name

1-(3-chlorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c21-14-5-3-4-13(10-14)12-28(25,26)23-15-8-9-18-16(11-15)20(24)22-17-6-1-2-7-19(17)27-18/h1-11,23H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWNTZHFJUTXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.